molecular formula C9H13ClFNO B2785319 (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride CAS No. 1956437-40-3

(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride

Cat. No.: B2785319
CAS No.: 1956437-40-3
M. Wt: 205.66
InChI Key: ZBQXUHCCNVLRHD-FVGYRXGTSA-N
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Description

“®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride” is a chemical compound with the CAS number 1956437-40-3 . It is used for research purposes and is a part of the benzene compounds category .


Molecular Structure Analysis

The molecular formula of “®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride” is C9H13ClFNO . The compound contains a chiral center, which is indicated by the ® configuration in its name. This suggests that it has a specific three-dimensional arrangement of atoms in its structure.


Physical and Chemical Properties Analysis

“®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride” is a solid at room temperature . It has a molecular weight of 205.66 . The compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The compound is labeled with the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(2R)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQXUHCCNVLRHD-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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